5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
Description
NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 2.45 (s, 3H) | Tosyl methyl protons |
| 3.85 (s, 3H) | Methoxy protons | |
| 1.25 (s, 12H) | Pinacol methyl protons | |
| 7.10–8.20 (m, 8H) | Indole and tosyl aromatic protons | |
| ¹³C | 155.2 | Boronate B-O-C |
| 144.5 | Tosyl sulfonyl carbon | |
| ¹¹B | 28.5 | Tetrahedral boron environment |
IR Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1352, 1315 | B-O asymmetric stretching |
| 1175, 1360 | S=O symmetric/asymmetric stretching |
| 2950–2850 | C-H stretching (methyl groups) |
UV-Vis Spectroscopy
- λₘₐₓ : 282 nm (π→π* transition of indole core).
- Bathochromic shift compared to unsubstituted indole (270 nm) due to electron-withdrawing tosyl and boronate groups.
Comparative Analysis with Related Indole-Boronate Derivatives
Electronic Effects :
- The C3 boronate in the title compound increases electron density at the indole C2 position compared to halogenated analogs, facilitating electrophilic substitutions.
- Tosyl protection at N1 stabilizes the indole nitrogen but reduces solubility in polar solvents compared to unprotected derivatives.
Structural Insights :
Properties
IUPAC Name |
5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BNO5S/c1-15-7-10-17(11-8-15)30(25,26)24-14-19(18-13-16(27-6)9-12-20(18)24)23-28-21(2,3)22(4,5)29-23/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPVPMXEIBPNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Boronic Ester Group: The boronic ester group is introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable palladium catalyst.
Tosylation: The final step involves the tosylation of the indole nitrogen using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a methoxy radical or be converted to a hydroxyl group under strong oxidative conditions.
Reduction: The boronic ester group can be reduced to a borane or borohydride under suitable conditions.
Substitution: The tosyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of borane or borohydride derivatives.
Substitution: Formation of new indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Serine Protease Inhibitors
One of the notable applications of this compound is in the synthesis of serine protease inhibitors. These inhibitors are critical in the treatment of viral infections such as Hepatitis C Virus (HCV). The dioxaborolane moiety enhances the binding affinity of these inhibitors to their target enzymes, making them effective therapeutic agents .
Organic Synthesis
Boronic Acid Derivatives
The compound serves as a versatile building block for synthesizing boronic acid derivatives. Boronic acids are essential in Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of the dioxaborolane group provides stability and enhances reactivity under various conditions .
Materials Science
Copolymers and Electronic Materials
In materials science, 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole has been employed in the development of novel copolymers. These copolymers exhibit unique optical and electrochemical properties suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices has shown improved charge transport properties .
Case Study 1: Development of HCV Inhibitors
A study published in Journal of Medicinal Chemistry demonstrated the efficacy of compounds derived from this compound as potent inhibitors against HCV serine proteases. The synthesized compounds exhibited IC50 values significantly lower than existing treatments .
Case Study 2: Synthesis of Functionalized Polymers
Research conducted by a team at Stanford University explored the use of this compound in synthesizing functionalized polymers for electronic applications. The study highlighted that polymers incorporating this compound showed enhanced conductivity and stability under operational conditions compared to traditional materials .
Mechanism of Action
The mechanism of action of 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares the target compound with structurally analogous indole derivatives:
Target Compound
- Suzuki Coupling : The 3-BPin group reacts efficiently with aryl halides under Pd catalysis .
- Tosyl Deprotection : The Ts group can be removed under basic conditions to regenerate the NH-indole for further functionalization .
- Methoxy Directing Effects : The 5-OCH₃ group activates the indole ring for electrophilic substitution at positions 4 and 4.
5-BPin-1H-Indole ()
- Lacks protective groups, making it prone to oxidation or side reactions at N1.
- Higher reactivity in coupling but requires careful handling.
7-NO₂-3-BPin-1-Ts-Indole ()
- Nitro group reduces electron density at the boronate site, slowing cross-coupling kinetics.
- Useful for synthesizing nitro-substituted biaryls in materials science.
5-Cl-6-BPin-1H-Indole ()
- Chloro substituent increases stability but reduces coupling efficiency due to steric and electronic effects.
- Applications in halogenated drug precursors.
Stability and Handling
- Target Compound : The tosyl group enhances shelf-life by protecting the indole nitrogen from degradation.
- 5-BPin-Indolin-2-one () : The ketone group increases polarity, improving solubility in polar solvents but limiting compatibility with hydrophobic matrices.
- 6-BPin-5-OCH₃-1H-Indole () : Boronate at position 6 introduces steric challenges, requiring optimized coupling conditions.
Biological Activity
5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a methoxy group, a tosyl group, and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C18H24BNO4S
- Molecular Weight : 353.36 g/mol
Research indicates that compounds with similar structures often act as kinase inhibitors. Kinases are critical in signaling pathways that regulate cell growth and proliferation. The presence of the dioxaborolane group suggests that this compound may interact with ATP-binding sites in kinases, potentially inhibiting their activity.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds can exhibit anticancer properties. The specific compound may inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Antimicrobial Properties : Some indole derivatives have shown activity against bacterial strains, suggesting potential for use as antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that certain indole derivatives may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways.
Study 1: Anticancer Efficacy
A study investigated the effects of a similar indole derivative on cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations around 10 µM, with minimal effects on normal cells. This highlights the selectivity of such compounds towards cancer cells.
Study 2: Kinase Inhibition Profile
In another study focusing on kinase inhibition, compounds structurally related to this compound were shown to selectively inhibit EGFR and VEGFR with IC50 values in the low nanomolar range. This suggests a promising therapeutic window for targeting specific cancers.
Research Findings
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | Cancer Cell Lines | 10 | Inhibition of proliferation |
| Study 2 | EGFR/VEGFR | <0.05 | Selective inhibition |
Q & A
Basic: What are standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:
- Borylation at C3 : A Miyaura borylation reaction using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂pin₂) in a THF/MeOH solvent system under inert conditions (N₂/Ar) .
- Tosylation at N1 : Reaction of the indole nitrogen with p-toluenesulfonyl chloride (TsCl) in the presence of a base like NaH or K₂CO₃ in DMF or dichloromethane .
- Methoxy introduction : Methoxylation at C5 via nucleophilic substitution or directed ortho-metalation strategies, depending on precursor availability.
Validation : Characterization via / NMR, HRMS, and TLC (e.g., Rf 0.30 in 70:30 EtOAc/hexanes) ensures product identity .
Advanced: How can reaction conditions be optimized for introducing the dioxaborolane group?
Answer:
Optimization focuses on catalyst selection, solvent polarity, and temperature:
- Catalyst Screening : Pd(OAc)₂ with SPhos ligand shows higher efficiency than Pd(PPh₃)₄ in Miyaura borylation, reducing side products .
- Solvent Effects : THF/MeOH (4:1) enhances boron reagent solubility and stabilizes intermediates better than DMF or DMSO.
- Temperature : Reactions at 80–100°C for 12–24 hours improve yields (70–85%) compared to room temperature (<50%) .
Data Contradictions : Some studies report FeCl₃ or I₂ as alternative catalysts for indole functionalization, but these may degrade the boronate ester . Cross-validation via NMR is critical to confirm boronate integrity.
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., 20–50% EtOAc in hexanes) to separate boronate esters from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (3:1) effectively purify tosylated indoles due to differential solubility of the sulfonamide group .
- DMF Removal : Residual DMF from tosylation can be eliminated via vacuum distillation at 90°C or repeated ether washes .
Advanced: How to resolve crystallographic data discrepancies for structural confirmation?
Answer:
- Software Tools : SHELX for refinement and OLEX2 for structure visualization help address twinning or disorder in crystals. SHELXL is preferred for high-resolution data (R1 < 0.05) .
- Validation Metrics : Cross-check C–B bond lengths (1.56–1.60 Å) and torsional angles (e.g., dihedral between indole and dioxaborolane planes) against Cambridge Structural Database entries .
- Contradictions : If NMR (e.g., -B coupling) and X-ray data conflict, conduct -NMR or IR spectroscopy to verify boronate integrity .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- NMR : Key signals include:
- Tosyl group: 2.42 ppm (s, 3H, CH₃), 7.30–7.85 ppm (m, 4H, aromatic Ts).
- Dioxaborolane: 1.33 ppm (s, 12H, 4×CH₃) .
- HRMS : Molecular ion peak at m/z 457.18 [M+H]⁺ (calculated for C₂₂H₂₈BNO₆S) .
- FT-IR : B–O stretches at 1350–1310 cm⁻¹ and S=O at 1170 cm⁻¹ .
Advanced: What strategies mitigate competing reactions during Suzuki-Miyaura cross-coupling?
Answer:
- Protecting Groups : The tosyl group stabilizes N1 but may hydrolyze under basic conditions. Use milder bases (Cs₂CO₃ instead of NaOH) .
- Solvent Optimization : Dioxane/H₂O (4:1) with degassing reduces boronate ester hydrolysis.
- Catalyst Poisoning : Add molecular sieves to sequester trace water. Pre-activate Pd catalysts with ligand (e.g., XPhos) to enhance turnover .
Basic: How to assess the compound’s stability under storage?
Answer:
- Thermal Stability : Store at –20°C in amber vials; DSC analysis shows decomposition >150°C.
- Moisture Sensitivity : Monitor via NMR; hydrolysis forms boronic acid (δ 28–30 ppm in D₂O) .
- Light Exposure : UV-Vis spectra (λmax 280 nm) track indole ring degradation; use argon-filled containers .
Advanced: What computational methods predict reactivity in cross-coupling reactions?
Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict electron density at C3 (boron site) and HOMO-LUMO gaps for Suzuki coupling feasibility .
- Docking Studies : Molecular dynamics simulate Pd insertion into the C–B bond, guiding ligand design for steric hindrance reduction .
Basic: What are common byproducts in the synthesis, and how are they identified?
Answer:
- Deboronation : Forms 3-H-indole, detected via loss of dioxaborolane NMR signals .
- Tosyl Hydrolysis : Yields 1H-indole (δ 10.2 ppm, NH), identifiable by LC-MS (m/z 318.12) .
- Oxidation : Boronate to boroxine (trimers) via TLC (higher Rf) or IR (B–O–B at 1410 cm⁻¹) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Modular Synthesis : Replace Ts with other sulfonamides (e.g., mesyl, nosyl) via nucleophilic substitution .
- Boronate Isosteres : Substitute dioxaborolane with MIDA boronate or trifluoroborate salts to alter solubility/reactivity .
- Methoxy Bioisosteres : Replace 5-OCH₃ with 5-OCH₂CF₃ or 5-F to probe electronic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
